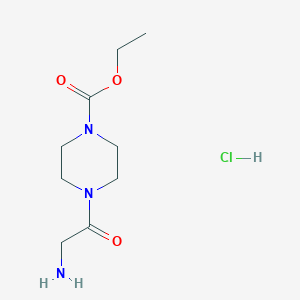amine hydrochloride CAS No. 1216675-26-1](/img/structure/B3091137.png)
[1-(3,4-Dimethoxyphenyl)propyl](3-pyridinylmethyl)amine hydrochloride
Vue d'ensemble
Description
“1-(3,4-Dimethoxyphenyl)propylamine hydrochloride” is a chemical compound with the CAS Number: 1216675-26-1 . It has a molecular weight of 322.83 . This compound is a solid at room temperature . It is used in scientific research and finds applications in various fields like medicinal chemistry, drug discovery, and organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is N-[1-(3,4-dimethoxyphenyl)propyl]-N-(3-pyridinylmethyl)amine hydrochloride . The InChI code is 1S/C17H22N2O2.ClH/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3;/h5-11,15,19H,4,12H2,1-3H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 322.83 .Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure
The study of chemical reactions involving 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride contributes to our understanding of molecular structures and synthesis pathways. Research has explored the acidolysis of lignin model compounds, highlighting the different reaction mechanisms based on the structure of C6-C2- and C6-C3-type model compounds. This research sheds light on the complex pathways and intermediates formed during chemical reactions, emphasizing the role of specific functional groups in determining reaction outcomes (Yokoyama, 2015).
Environmental Impact and Degradation
Studies have also examined the environmental presence and impact of related chemical compounds, focusing on their detection, degradation, and the formation of by-products in various ecosystems. For instance, research on perfluoroalkyl and polyfluoroalkyl substances (PFAS) has identified amine-containing sorbents as potential methods for removing these persistent chemicals from water sources. This highlights the importance of chemical interactions between amines and environmental pollutants, offering insights into methods for mitigating pollution (Ateia et al., 2019).
Catalysis and Reaction Mechanisms
The role of 1-(3,4-Dimethoxyphenyl)propylamine hydrochloride and similar compounds in catalysis has been explored, particularly their effectiveness in promoting specific types of chemical reactions. Research into arylmethylidenefuranones reactions with C- and N-nucleophiles presents a comprehensive overview of how these compounds participate in and influence a wide range of chemical transformations. Such studies not only contribute to our understanding of catalytic mechanisms but also aid in the development of new synthetic methods and materials (Kamneva et al., 2018).
Analytical Chemistry and Detection Techniques
Advancements in analytical techniques for detecting and quantifying chemical compounds have been significant, with research focusing on heterocyclic aromatic amines (HAAs) in biological matrices, foodstuff, and beverages. These studies are crucial for understanding the presence and concentration of potentially harmful compounds in our environment and food sources, facilitating the development of safer and more sustainable chemical practices (Teunissen et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-4-15(19-12-13-6-5-9-18-11-13)14-7-8-16(20-2)17(10-14)21-3;/h5-11,15,19H,4,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWWFMXWMYBFEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)OC)NCC2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3091076.png)

![2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B3091090.png)
![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B3091109.png)
![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B3091121.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B3091161.png)


![{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B3091175.png)